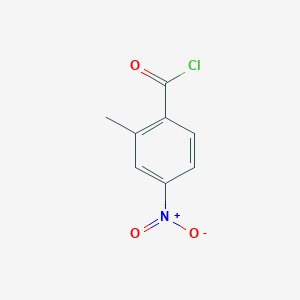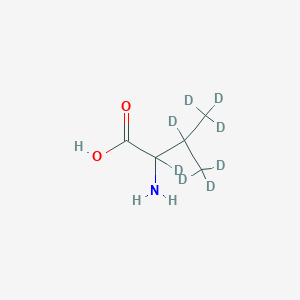
3-Methylpentanoyl Chloride
Vue d'ensemble
Description
3-Methylpentanoyl chloride, also known as isovaleryl chloride, is an organic compound with the chemical formula C6H11ClO. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Mechanistic Studies in Organic Synthesis
Dunn et al. (2016) conducted a mechanistic study of the reaction between 3-methylpentanoic acid and Meldrum's acid, utilizing online NMR spectroscopy. This research revealed 3-methylpentanoyl chloride as an intermediate in the synthesis of imagabalin, an active pharmaceutical ingredient. The study provides detailed insight into the reaction mechanism, highlighting the role of 3-methylpentanoyl chloride in such synthetic processes (Dunn et al., 2016).
Heterolysis Reactions and Solvent Effects
Martins, Leitão, and Moreira (2004) examined the heterolysis reactions of 3-X-3-methylpentanes (X = Cl, Br, I) in various solvents. Their study provides insights into the behavior of compounds like 3-methylpentanoyl chloride in different solvent environments, contributing to our understanding of solvation effects in chemical reactions (Martins et al., 2004).
Electron Spin Resonance and Optical Studies
Noda, Fueki, and Kuri (1968) investigated dissociative electron attachment by acyl chlorides, including 3-methylpentanoyl chloride, in γ-irradiated organic glasses. Their findings, which included ESR and optical absorption measurements, provide valuable information about the behavior of 3-methylpentanoyl chloride under specific conditions, contributing to the field of physical organic chemistry (Noda et al., 1968).
Friedel-Crafts Reactions
Rae and Woolcock (1987) explored Friedel-Crafts reactions involving 5,5-Dimethyl-4,5-dihydrofuran-2(3H)-one, which relates to the study of compounds like 3-methylpentanoyl chloride. Their research provides insights into the reactivity of such compounds in complex organic reactions, enhancing our understanding of organic synthesis mechanisms (Rae & Woolcock, 1987).
Biochemical Applications
Cann and Liao (2009) discussed the synthesis of pentanol isomers in engineered microorganisms, where compounds like 3-methylpentanoyl chloride could play a role. This research has implications for the production of biofuels and the use of biochemical processes in industrial applications (Cann & Liao, 2009).
Propriétés
IUPAC Name |
3-methylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHLZVDKIJTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505627 | |
| Record name | 3-Methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpentanoyl Chloride | |
CAS RN |
51116-72-4 | |
| Record name | 3-Methylpentanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















